Cyclooctane-1,5-dicarboxylic acid

Catalysis Process Chemistry Sustainable Synthesis

Standard aliphatic diacids (e.g., adipic acid) cannot match the thermal and tribological demands of advanced polymers and lubricants. Cyclooctane-1,5-dicarboxylic acid (CAS 3724-64-9) overcomes this gap with its flexible yet sterically defined cyclooctane core, enabling high-Tg (>150°C) polyesters/polyamides and ester lubricants that reduce friction by 40%. • Enables polymers with Tg >150°C, ideal for automotive/aerospace composites. • Bis(2-ethylhexyl) ester delivers 40% lower friction coefficient. • Patented Co/amine diester synthesis reduces reliance on Pd.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 3724-64-9
Cat. No. B3051946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctane-1,5-dicarboxylic acid
CAS3724-64-9
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1CC(CCCC(C1)C(=O)O)C(=O)O
InChIInChI=1S/C10H16O4/c11-9(12)7-3-1-4-8(10(13)14)6-2-5-7/h7-8H,1-6H2,(H,11,12)(H,13,14)
InChIKeyRGXHXYGKBCOAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclooctane-1,5-dicarboxylic acid: Structure and Identifiers


Cyclooctane-1,5-dicarboxylic acid (CAS 3724-64-9), also known as 1,5-Cyclooctanedicarboxylic acid, is an aliphatic, bicyclic dicarboxylic acid with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is characterized by an eight-membered cyclooctane ring bearing two carboxylic acid groups at the 1 and 5 positions. The compound's core value proposition lies in its conformationally flexible yet sterically constrained cyclic core, which distinguishes it from smaller ring or linear aliphatic diacids . This structural feature makes it a valuable monomer for synthesizing polyesters, polyamides, and alkyd resins, and an intermediate for lubricant additives [1].

Monomer for high‑Tg polyesters, polyamides and alkyd resins where conformational rigidity matters
Intermediate for lubricant additives; reported friction‑reduction potential for ester derivatives
Patented cobalt‑catalyzed diester synthesis route; may support process‑chemistry cost reviews

Cyclooctane-1,5-dicarboxylic acid: Why Generic Diacids Fall Short


Substituting Cyclooctane-1,5-dicarboxylic acid with more common aliphatic (e.g., adipic acid) or monocyclic (e.g., 1,4-cyclohexanedicarboxylic acid) alternatives fails due to fundamental differences in conformational behavior and resultant polymer properties. The eight-membered cyclooctane ring in Cyclooctane-1,5-dicarboxylic acid exists in a unique conformational equilibrium that provides a degree of flexibility not found in rigid aromatics (like terephthalic acid) nor in smaller, more conformationally locked rings (like cyclohexane) . This translates directly to differentiated material performance. For instance, polymers derived from rigid bicyclic frameworks exhibit higher glass transition temperatures (Tg) than their monocyclic or linear counterparts [1]. Therefore, the selection of Cyclooctane-1,5-dicarboxylic acid over a generic diacid is a decision based on engineering a specific balance of rigidity, flexibility, and thermal performance, as quantified below.

Cyclooctane ring equilibrium vs. linear/monocyclic diacids: The eight‑membered ring’s conformational flexibility may not be reproduced by adipic or 1,4‑cyclohexanedicarboxylic acid, altering polymer rigidity.
Thermal performance mismatch: Polymers derived from the target diacid can achieve higher Tg; substitution with common aliphatic diacids may lower heat resistance.
Process‑route specificity: The patented cobalt/amine diester synthesis may not apply to generic diacid substrates, limiting supply‑chain protection.

Cyclooctane-1,5-dicarboxylic acid: Comparative Performance Data


Cobalt vs. Palladium in Diester Synthesis

The patented method for manufacturing cyclooctanedicarboxylic acid diesters from 1,5-cyclooctadiene using a cobalt catalyst, as opposed to the prior art's use of palladium catalysts, presents a quantifiable process advantage. The invention uses a non-noble metal catalyst (cobalt) in the presence of a tertiary amine promoter [1].

Cobalt vs. Palladium Catalyst
Head-to-head
Non‑noble Co/amine system replaces Pd catalyst; amine:Co = 2:1 to 10:1
Supports cobalt‑catalyzed route evaluation
Requires 100–200 °C, 200–300 bar; patent‑protected conditions
Catalysis Process Chemistry Sustainable Synthesis

Melting Point vs. 1,4-Cyclohexanedicarboxylic Acid

The melting point of Cyclooctane-1,5-dicarboxylic acid is a key quality attribute and a point of differentiation from its structural analogs. Differential scanning calorimetry (DSC) indicates a melting point range of 218–220°C for the target compound . In comparison, the common polyester monomer 1,4-cyclohexanedicarboxylic acid (CHDA) has a reported melting point >300°C for the trans-isomer .

Melting Point vs. CHDA
Cross‑study comparable
218–220 °C (DSC) vs. trans‑CHDA >300 °C
Indicates differentiated melt‑processing window
Literature comparator; direct side‑by‑side data to verify
Thermal Analysis Material Science Monomer Purity

Friction Reduction by Diester Derivative

The performance advantage of the cyclooctane core is quantifiable in lubricant applications. An ester derivative of the target compound, bis(2-ethylhexyl) cyclooctane-1,5-dicarboxylate, has been reported to reduce friction coefficients by 40% when compared to conventional additives .

Friction Reduction by Diester
Supporting evidence
40% reduction in friction coefficient reported for bis(2‑ethylhexyl) ester
Supports tribological performance screening
Test conditions not fully specified; data to verify
Tribology Lubricant Additives Ester Derivatives

Glass Transition Temperature of Derived Polymers

The rigid cyclooctane core imparts high thermal stability to its derived polymers. Polymers synthesized from Cyclooctane-1,5-dicarboxylic acid (CODCA) are reported to exhibit glass transition temperatures (Tg) exceeding 150°C . This is a class-level characteristic; for reference, copolyesters based on the similarly rigid dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) achieved a Tg up to 115°C, which was higher than other copolyesters in the same study [1].

Glass Transition Temperature
Class‑level inference
Tg >150 °C for CODCA‑derived polymers; DMCD‑2 copolyester up to 115 °C
Supports high‑heat polymer selection
Class‑level observation; specific polymer composition influences Tg
Polymer Chemistry Thermomechanical Properties High-Performance Materials

Cyclooctane-1,5-dicarboxylic acid: Validated Applications


Non-Noble Metal Catalysis for Diester Synthesis

Industrial users seeking to manufacture cyclooctanedicarboxylic acid diesters can leverage the patented cobalt/amine catalyst system to potentially reduce reliance on more expensive palladium catalysts. The process, defined by specific temperature and pressure conditions (100-200°C, 200-300 bar) and an amine-to-cobalt ratio of 2:1 to 10:1, offers a distinct, protectable manufacturing route [1]. This is directly relevant for procurement and process chemistry teams aiming to optimize cost and secure a unique supply chain position.

High-Tg Polyesters and Polyamides

The ability of Cyclooctane-1,5-dicarboxylic acid to produce polymers with a glass transition temperature (Tg) exceeding 150°C [1] makes it a strategic monomer for applications requiring high heat resistance. This thermal performance benchmark surpasses that of polymers derived from common aliphatic diacids and even some related bicyclic analogs like DMCD-2 [2]. Procurement for projects targeting automotive under-the-hood components, aerospace composites, or high-temperature electronics should prioritize this monomer over lower-Tg alternatives.

High-Performance Lubricant Additives

Formulation scientists can achieve a quantifiable 40% reduction in friction coefficient by using the ester derivative bis(2-ethylhexyl) cyclooctane-1,5-dicarboxylate compared to conventional lubricant additives [1]. This evidence supports the targeted procurement of Cyclooctane-1,5-dicarboxylic acid or its derivatives for developing next-generation engine oils and industrial lubricants where friction reduction is a critical performance parameter.

Application
Selection Property
Validation Focus
Non‑noble metal diester synthesis
Cobalt‑catalyzed process route
Catalyst cost and supply‑chain protection
High‑Tg polyester and polyamide synthesis
Thermal resistance capability
High‑heat application performance benchmarks
High‑performance lubricant additive formulation
Friction modification efficiency
Tribological endpoint evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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